molecular formula C12H12O3S B14350021 3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid CAS No. 91412-85-0

3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid

Cat. No.: B14350021
CAS No.: 91412-85-0
M. Wt: 236.29 g/mol
InChI Key: ZJALWGXPEXLXMX-UHFFFAOYSA-N
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Description

3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic organic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring . This compound is characterized by the presence of a benzopyran moiety attached to a propanoic acid group via a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid typically involves the reaction of 2H-1-benzopyran-4-thiol with 3-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the bromine atom, resulting in the formation of the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzopyran moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate various signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties

Properties

CAS No.

91412-85-0

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

3-(2H-chromen-4-ylsulfanyl)propanoic acid

InChI

InChI=1S/C12H12O3S/c13-12(14)6-8-16-11-5-7-15-10-4-2-1-3-9(10)11/h1-5H,6-8H2,(H,13,14)

InChI Key

ZJALWGXPEXLXMX-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C2O1)SCCC(=O)O

Origin of Product

United States

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